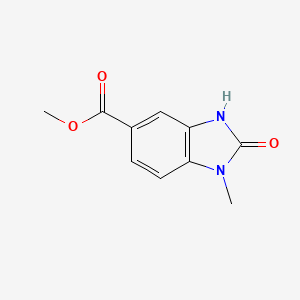

methyl 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5-carboxylate

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused benzene and imidazole rings. The compound possesses the molecular formula C₁₀H₁₀N₂O₃ with a molecular weight of 206.20 grams per mole, as confirmed through high-resolution mass spectrometry and elemental analysis. The structure incorporates a methyl substituent at the N1 position of the benzimidazole core, a carbonyl group at the C2 position creating the oxo functionality, and a methyl ester group attached to the C5 carbon of the benzene ring.

The International Union of Pure and Applied Chemistry name reflects the compound's systematic structure, where the benzimidazole core is numbered according to established conventions. Alternative nomenclature systems include the designation as methyl 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate and methyl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate, highlighting the tautomeric nature of the compound. The Chemical Abstracts Service registry number 396652-38-3 provides unambiguous identification of this specific derivative within chemical databases.

Spectroscopic characterization reveals distinct molecular features consistent with the proposed structure. The compound's InChI identifier (InChI=1S/C10H10N2O3/c1-12-8-4-3-6(9(13)15-2)5-7(8)11-10(12)14/h3-5H,1-2H3,(H,11,14)) and SMILES notation (CN1C2=C(C=C(C=C2)C(=O)OC)NC1=O) provide computational representations of the molecular connectivity. These structural descriptors are essential for database searches and computational chemistry applications.

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₃ | |

| Molecular Weight | 206.20 g/mol | |

| Chemical Abstracts Service Number | 396652-38-3 | |

| InChI Key | NOCITULOFUAWNK-UHFFFAOYSA-N |

X-Ray Crystallographic Studies of Benzimidazole Derivatives

Crystallographic investigations of benzimidazole derivatives have provided fundamental insights into the structural characteristics and intermolecular interactions governing solid-state behavior. Single-crystal X-ray diffraction studies reveal that benzimidazole ring systems typically exhibit planar conformations with minimal deviations from planarity. The benzimidazole moiety in related compounds demonstrates root mean square deviations of approximately 0.007 Angstroms, indicating excellent structural rigidity.

Detailed crystallographic analysis of benzimidazole carboxylate derivatives shows systematic variations in unit cell parameters depending on the substituent pattern. The crystal structure of 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde, studied as a representative benzimidazole derivative, crystallizes in the monoclinic system with space group P21/n and unit cell parameters a = 3.9124(8) Angstroms, b = 15.082(3) Angstroms, c = 15.407(3) Angstroms, and β = 91.784(4) degrees. The structure was refined to final R-factors of R1 = 0.045 and wR2 = 0.133, demonstrating excellent structural quality.

Comparative crystallographic studies of ethyl 1-sec-butyl-2-(2-hydroxyphenyl)-1H-benzimidazole-5-carboxylate reveal significant conformational features characteristic of benzimidazole esters. The dihedral angle between the benzimidazole ring system and attached phenyl rings ranges from 46.73 to 88.88 degrees, indicating substantial conformational flexibility in these systems. This flexibility has implications for molecular recognition and binding interactions in biological systems.

The crystallographic data for 3,4-dihydro-2H-benzoimidazo[2,1-b]thiazin-3-ol demonstrates that the benzimidazole ring system maintains planarity even when incorporated into complex polycyclic frameworks. The heterocyclic six-membered ring adopts an envelope conformation with puckering parameters Q = 0.5154(13) Angstroms, θ = 126.91(13) degrees, and φ = 63.60(16) degrees. These structural parameters provide insights into the conformational preferences of substituted benzimidazole systems.

Tautomerism and Proton Transfer Dynamics in Solid-State Structures

The tautomeric behavior of benzimidazole derivatives represents a fundamental aspect of their structural chemistry, with significant implications for solid-state properties and biological activity. Nuclear magnetic resonance spectroscopy studies of NH-benzimidazoles in solution and solid state reveal complex tautomeric equilibria that are sensitive to environmental conditions. The proton transfer dynamics between nitrogen atoms in the benzimidazole ring system create magnetically equivalent positions through rapid exchange processes, leading to simplified spectra in solution.

Solid-state carbon-13 nuclear magnetic resonance spectroscopy using cross-polarization magic angle spinning techniques provides direct evidence for tautomeric states in benzimidazole derivatives. The chemical shift differences between tautomeric forms become clearly resolved in the solid state, where prototropic exchange is suppressed. For benzimidazoles, the C4 and C7 carbon signals serve as diagnostic indicators of tautomeric state, with chemical shift differences of several parts per million between tautomeric forms.

Quantitative analysis of tautomeric ratios in benzimidazole systems utilizes reference compounds to establish chemical shift boundaries for pure tautomeric forms. The pyrrole-pyridine tautomeric equilibrium in benzimidazoles can be calculated using the observed chemical shifts and reference values from model compounds such as 1-methylbenzimidazole and benzimidazolidine-2-thione. Temperature-dependent studies reveal that tautomeric equilibria are sensitive to thermal effects, with some compounds showing significant changes in tautomeric ratios at low temperatures.

The proton transfer mechanism in benzimidazole systems involves 1,3-nitrogen-hydrogen-nitrogen hydrogen bonding networks that facilitate rapid proton exchange. These hydrogen-bonded networks are crucial for proton conducting properties observed in benzimidazole-based materials. The activation energy for proton transfer varies with substitution pattern and environmental conditions, affecting the timescale of tautomeric exchange.

Comparative Analysis of 2-Oxo vs. 2-Thio Substituent Effects

The substitution pattern at the C2 position of benzimidazole derivatives significantly influences structural characteristics, electronic properties, and intermolecular interactions. Comparative studies between 2-oxo and 2-thio derivatives reveal fundamental differences in molecular geometry, hydrogen bonding capabilities, and crystal packing arrangements. The 2-oxo functionality in this compound represents a less sterically demanding substituent compared to the corresponding 2-thio analogs.

Crystallographic analysis of benzimidazole-2-thione derivatives demonstrates distinct conformational preferences compared to their oxo counterparts. The 2-thioalkylated benzimidazoles exhibit intramolecular cyclization reactions leading to thiazino-fused ring systems, as observed in the formation of 3,4-dihydro-2H-thiazino[3,2-a]benzimidazole from benzimidazole-2-thione precursors. This cyclization pathway is not available for 2-oxo derivatives, highlighting the unique reactivity of sulfur-containing analogs.

Electronic effects of 2-oxo versus 2-thio substitution manifest in different tautomeric equilibria and hydrogen bonding patterns. The thioamide-iminothiol tautomerism in benzimidazole-2-thiones can be quantitatively evaluated using carbon-13 nuclear magnetic resonance chemical shifts, revealing solvent-dependent equilibrium positions. The 2-oxo derivatives typically show more pronounced hydrogen bonding with protic solvents due to the higher electronegativity of oxygen compared to sulfur.

Infrared spectroscopic analysis reveals characteristic vibrational frequencies that distinguish 2-oxo from 2-thio derivatives. The carbonyl stretching frequency in 2-oxo compounds appears at higher wavenumbers compared to the thiocarbonyl stretch in 2-thio analogs, reflecting the stronger carbon-oxygen double bond. These spectroscopic differences provide reliable methods for structural identification and purity assessment.

The hydrogen bonding capabilities of 2-oxo derivatives enable the formation of extended networks in crystal structures, contributing to higher melting points and enhanced thermal stability compared to 2-thio analogs. X-ray crystallographic studies of both derivative types reveal different space group preferences and unit cell parameters, with 2-oxo compounds typically exhibiting more compact crystal packing due to stronger intermolecular interactions.

Properties

IUPAC Name |

methyl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-12-8-4-3-6(9(13)15-2)5-7(8)11-10(12)14/h3-5H,1-2H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCITULOFUAWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The primary synthetic approach to methyl 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5-carboxylate involves the cyclization of o-phenylenediamine derivatives with β-ketoesters , typically methyl acetoacetate, under acidic conditions. The process can be summarized as follows:

Step 1: Condensation

o-Phenylenediamine reacts with methyl acetoacetate in the presence of an acid catalyst (e.g., acetic acid or hydrochloric acid).Step 2: Cyclization

The intermediate undergoes intramolecular cyclization to form the benzimidazole ring.Step 3: Oxidation (if required)

The dihydrobenzimidazole intermediate is oxidized to the 2-oxo form, often using mild oxidizing agents.Step 4: Methylation

The nitrogen at position 1 is methylated, typically using methyl iodide or dimethyl sulfate under basic conditions.

This method is widely used due to its simplicity and good yields under reflux conditions.

Industrial Scale Synthesis

For industrial production, the synthesis is adapted to continuous flow reactors to enhance reproducibility, control, and scalability. Key parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity while minimizing by-products.

| Parameter | Typical Laboratory Conditions | Industrial Optimization |

|---|---|---|

| Temperature | Reflux (~100-120°C) | Controlled 90-110°C |

| Catalyst | Acetic acid or HCl | Acid catalysts with continuous feed |

| Reaction Time | Several hours | Reduced via flow chemistry (minutes to hours) |

| Methylation Agent | Methyl iodide or dimethyl sulfate | Same, with controlled dosing |

Alternative Synthetic Approaches

Use of substituted o-phenylenediamines: Variations in the starting diamine allow for functional group modifications on the benzimidazole ring.

Cyclization with urea derivatives: Some studies report the use of urea or substituted ureas to form the benzimidazole core, followed by esterification to introduce the methyl carboxylate group.

Oxidative cyclization: Employing oxidants such as potassium permanganate or chromium trioxide to facilitate ring closure and oxidation in a single step.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Condensation | o-Phenylenediamine + methyl acetoacetate + AcOH or HCl | Acid catalysis under reflux |

| Cyclization | Heat under reflux | Intramolecular ring closure |

| Oxidation | Mild oxidants (e.g., KMnO4, CrO3) | Converts dihydrobenzimidazole to oxo form |

| Methylation | Methyl iodide or dimethyl sulfate + base (e.g., K2CO3) | Selective N1 methylation |

Research Findings and Yields

Typical yields for the cyclization step range from 60% to 85% depending on reaction conditions and purity of starting materials.

Methylation yields are generally high (>90%) when using methyl iodide under controlled conditions.

Industrial processes report consistent yields around 75-80% with high purity due to optimized continuous flow conditions.

Mechanistic Insights

The key mechanistic step is the nucleophilic attack of the amine group of o-phenylenediamine on the β-ketoester carbonyl, followed by dehydration and ring closure to form the benzimidazole skeleton. The oxidation step stabilizes the 2-oxo form, which is crucial for the compound's biological activity.

Summary Table of Preparation Methods

| Method Type | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed cyclization | o-Phenylenediamine + methyl acetoacetate | Acetic acid or HCl | Reflux, several hours | 60-85 | Most common laboratory method |

| Oxidative cyclization | o-Phenylenediamine + β-ketoester | KMnO4, CrO3 | Mild heating | 65-80 | One-pot oxidation and cyclization |

| Methylation | Benzimidazole intermediate | Methyl iodide + base | Room temp to reflux | >90 | Selective N1 methylation |

| Continuous flow synthesis | Same as above | Acid catalyst, controlled flow | Optimized temp and pressure | 75-80 | Industrial scale, high purity |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex benzimidazole derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized benzimidazoles.

Scientific Research Applications

Table 1: Key Synthetic Routes

| Synthetic Method | Reagents | Conditions |

|---|---|---|

| Cyclization of o-phenylenediamine | Methyl acetoacetate | Reflux with acid catalyst |

| Oxidation to form derivatives | Potassium permanganate | Varies |

| Reduction to hydroxyl derivatives | Lithium aluminum hydride | Anhydrous conditions |

Organic Chemistry

In organic chemistry, methyl 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5-carboxylate serves as a versatile building block for synthesizing complex molecules. Its unique structure allows for various transformations that lead to the development of new organic compounds.

Medicinal Chemistry

The compound has garnered attention for its biological activities, especially in drug development. It exhibits notable antimicrobial, antifungal, and antiviral properties. Research indicates its potential as an antimicrobial agent by inhibiting essential protein synthesis in microorganisms .

Case Study: Antimicrobial Activity

A study evaluating derivatives of methyl 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole against various bacterial strains demonstrated significant activity with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against Gram-positive and Gram-negative bacteria .

Cancer Research

In cancer research, derivatives of this compound are being investigated for their cytotoxic effects on cancer cell lines. The ability to interact with biological targets such as enzymes and receptors positions it as a candidate for developing new anticancer therapies.

Case Study: Anticancer Activity

Research on synthesized derivatives revealed that certain compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting higher potency against colorectal carcinoma cell lines (HCT116) with IC50 values of 4.53 µM and 5.85 µM respectively .

Industrial Applications

In industry, this compound is utilized in the synthesis of dyes and pigments due to its stability and reactivity. Its applications extend to material science where it contributes to the development of new materials with specific properties.

Mechanism of Action

The mechanism by which methyl 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. The compound binds to enzymes or receptors, disrupting normal cellular processes and leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

Methyl vs. Ethyl Substituents

- Methyl 1-ethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate (Compound 7 in ):

- 1H-NMR : δ 1.37 (t, CH3), 3.90 (s, OCH3), 3.98 (q, CH2).

- 13C-NMR: δ 35.9 (CH2), 13.6 (CH3).

Cyclopropyl Substituents

Heterocycle Modifications

Benzimidazole vs. Benzoxazole

- Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (): Core Structure: Benzoxazole (oxygen atom replaces one nitrogen in the imidazole ring). Molecular Formula: C10H9NO4. Key Differences:

- Reduced hydrogen-bonding capacity due to the absence of a second nitrogen.

- Lower basicity compared to benzimidazoles.

- IR Spectrum: C=O stretch at ~1710 cm<sup>−1</sup> (ester) .

Benzimidazole vs. Indole

- 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid methyl ester (): Core Structure: Indole (single nitrogen in a six-membered fused ring). Molecular Formula: C11H11NO3. Key Differences:

- Electronic properties differ due to aromaticity variations.

Ester vs. Carboxylic Acid Forms

- 2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid ():

- Molecular Formula: C8H6N2O3 (Molecular weight: 178.15 g/mol).

- Comparison:

- The carboxylic acid form is more polar (lower logP), favoring aqueous solubility.

- Methyl esterification increases lipophilicity (higher logP), enhancing membrane permeability .

Biological Activity

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5-carboxylate (CAS Number: 396652-38-3) is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₀H₁₀N₂O₃

- Molecular Weight : 206.2 g/mol

- CAS Number : 396652-38-3

- Purity : ≥95%

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Methyl 1-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate exhibits significant activity against various bacterial strains. Research indicates that compounds with the benzimidazole moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

These results suggest that methyl 1-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate could be a candidate for developing new antimicrobial agents.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives. Specifically, some derivatives have shown efficacy against human cytomegalovirus (HCMV) by inhibiting viral RNA synthesis. Methyl 1-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate may share similar mechanisms, although specific data on its antiviral activity remains limited.

Anticancer Activity

The anticancer properties of benzimidazole derivatives are well documented. For instance, compounds with structural similarities to methyl 1-methyl-2-oxo-2,3-dihydro-1H-benzimidazole have demonstrated cytotoxic effects against various cancer cell lines. These effects are often attributed to the induction of apoptosis and cell cycle arrest.

The biological activity of methyl 1-methyl-2-oxo-2,3-dihydro-1H-benzimidazole is believed to involve several mechanisms:

- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes essential for microbial survival or cancer cell proliferation.

- DNA Interaction : Benzimidazoles can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Case Studies and Research Findings

A comprehensive review of benzimidazole derivatives revealed several promising findings:

- Study on Antimicrobial Activity :

- Anticancer Studies :

- Toxicological Assessments :

Q & A

Q. What are the challenges in scaling up synthesis from lab to pilot plant?

- Methodology : Address heat transfer and mixing efficiency using CRDC’s reactor design principles (e.g., continuous-flow reactors for exothermic steps). Process simulation tools (Aspen Plus) model mass/heat balance for scale-up .

Key Recommendations

- Prioritize DoE and computational tools (e.g., ICReDD’s platform) for reaction optimization .

- Use multi-technique validation (NMR, MS, XRD) to address structural ambiguities .

- Explore bioactivity through targeted assays, leveraging benzimidazole’s known pharmacological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.